(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene
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Overview
Description
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is an organic compound characterized by the presence of two 1,3-dioxolane rings attached to a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene typically involves the reaction of 4-formylphenyl diazene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde group and ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and dioxolane rings. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A structural isomer with similar chemical properties but different reactivity due to the absence of the diazene linkage.
1,2-Dioxolane: Another isomer with a different ring structure, leading to distinct chemical behavior.
Azoxybenzenes: Compounds with similar diazene linkages but different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
bis[4-(1,3-dioxolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
InChI Key |
NIYUAXXLRSARKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4 |
Origin of Product |
United States |
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